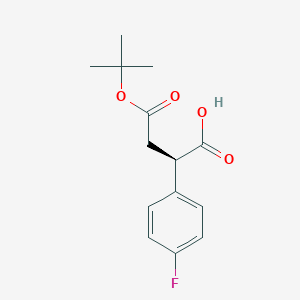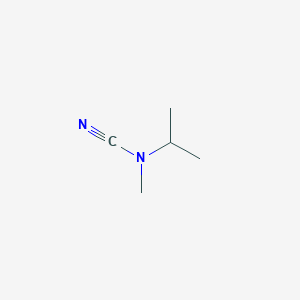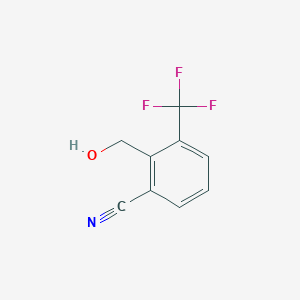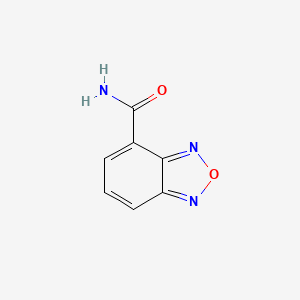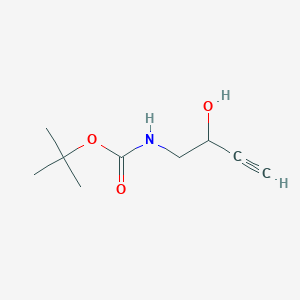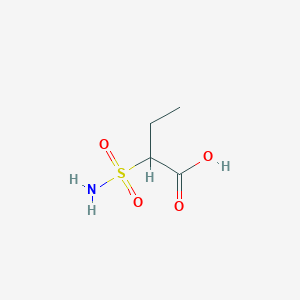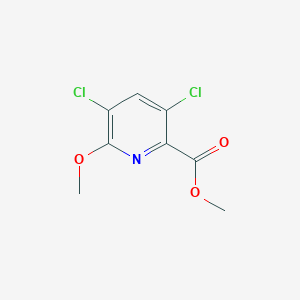
tert-Butyl (4-bromoquinolin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-bromoquinolin-6-yl)carbamate: is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It belongs to the class of carbamates and is characterized by the presence of a quinoline ring substituted with a bromine atom at the 4-position and a tert-butyl carbamate group at the 6-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromoquinolin-6-yl)carbamate typically involves the reaction of 4-bromoquinoline with tert-butyl carbamate under specific conditions. One common method involves the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (4-bromoquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced quinoline derivatives.
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (4-bromoquinolin-6-yl)carbamate is used as an intermediate in the synthesis of various quinoline derivatives, which are important in medicinal chemistry and material science .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates .
Medicine: The compound’s derivatives have shown potential in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl (4-bromoquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . The presence of the bromine atom and the carbamate group allows for selective interactions with biological molecules, potentially leading to the inhibition of specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-bromoisoquinolin-6-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (8-bromoquinolin-3-yl)carbamate
Uniqueness: tert-Butyl (4-bromoquinolin-6-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1260784-05-1 |
|---|---|
Molekularformel |
C14H15BrN2O2 |
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18) |
InChI-Schlüssel |
LGGGWPJYGNDTRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


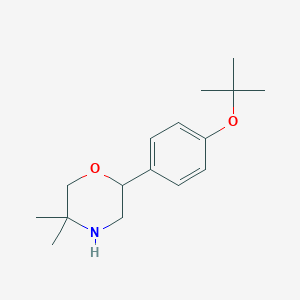
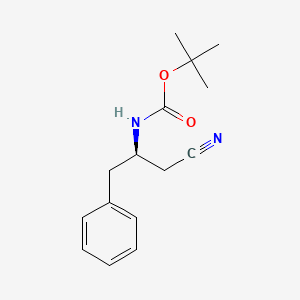
![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)
